molecular formula C12H18BBrN2O4S B12961427 N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide

N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide

Cat. No.: B12961427
M. Wt: 377.07 g/mol
InChI Key: BXYDZOLEEGIBHL-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is an organic compound with the chemical formula C12H15BBrNO2. It is a colorless to light yellow crystal that is soluble in organic solvents such as ether, dichloromethane, and chloroform, but insoluble in water . This compound is significant in organic synthesis and has applications as a ligand, catalyst, and intermediate.

Preparation Methods

The synthesis of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves the reaction of bromopyridine with a boronic acid pinacol ester . The specific synthesis method can be adjusted according to the actual needs of the operation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can participate in various types of chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, where the bromine atom can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the boronic acid pinacol ester group allows it to participate in borylation reactions, which are essential for the formation of C-C bonds. The sulfonamide group can also act as a nucleophilic attack site, facilitating various substitution reactions .

Comparison with Similar Compounds

Similar compounds to N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide include:

These compounds share the boronic acid pinacol ester group, which is crucial for their reactivity and applications in organic synthesis. the presence of different substituents (e.g., bromine, chlorine, methyl) can influence their reactivity and specific applications.

Properties

Molecular Formula

C12H18BBrN2O4S

Molecular Weight

377.07 g/mol

IUPAC Name

N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C12H18BBrN2O4S/c1-11(2)12(3,4)20-13(19-11)8-6-9(14)10(15-7-8)16-21(5,17)18/h6-7H,1-5H3,(H,15,16)

InChI Key

BXYDZOLEEGIBHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NS(=O)(=O)C)Br

Origin of Product

United States

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